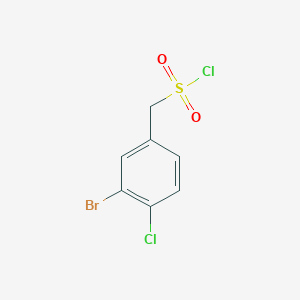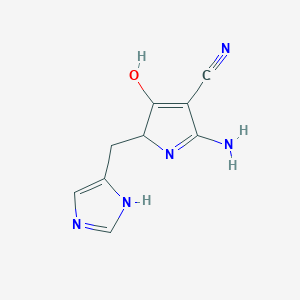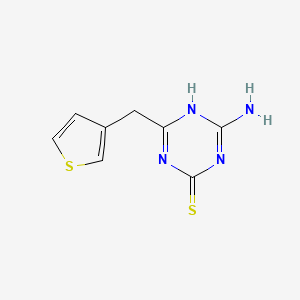![molecular formula C12H8BrF2N B13194648 3-[4-(Bromodifluoromethyl)phenyl]pyridine](/img/structure/B13194648.png)
3-[4-(Bromodifluoromethyl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Bromodifluoromethyl)phenyl]pyridine is a chemical compound with the molecular formula C12H8BrF2N. It is a member of the pyridine family, which is known for its aromatic properties and significant role in various chemical reactions. This compound is characterized by the presence of a bromodifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Bromodifluoromethyl)phenyl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Bromodifluoromethyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-[4-(Bromodifluoromethyl)phenyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(Bromodifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Bromodifluoromethyl)phenyl]pyridine: Unique due to the presence of both bromine and fluorine atoms.
3-[4-(Chlorodifluoromethyl)phenyl]pyridine: Similar structure but with a chlorine atom instead of bromine.
3-[4-(Trifluoromethyl)phenyl]pyridine: Contains a trifluoromethyl group instead of bromodifluoromethyl.
Uniqueness
The presence of the bromodifluoromethyl group in this compound imparts unique chemical properties, such as increased reactivity and specific binding interactions, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H8BrF2N |
|---|---|
Poids moléculaire |
284.10 g/mol |
Nom IUPAC |
3-[4-[bromo(difluoro)methyl]phenyl]pyridine |
InChI |
InChI=1S/C12H8BrF2N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h1-8H |
Clé InChI |
MXGVKPHJXUESQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


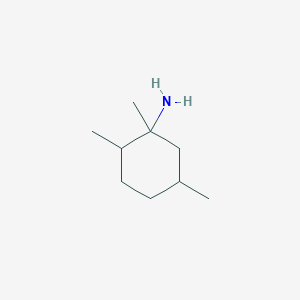
![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)
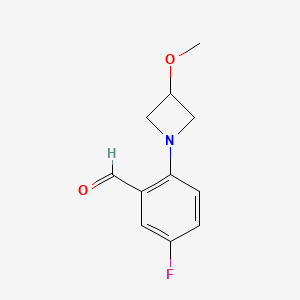
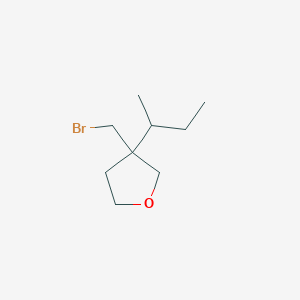
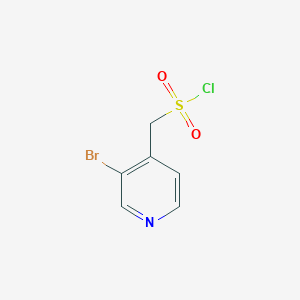
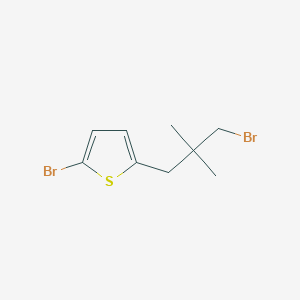

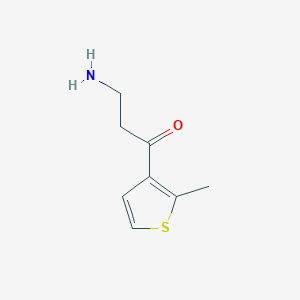
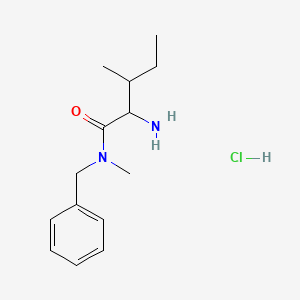
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)
